Cas no 1361572-53-3 (4-Amino-3,2',3',6'-tetrachlorobiphenyl)

4-Amino-3,2',3',6'-tetrachlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3,2',3',6'-tetrachlorobiphenyl
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- Inchi: 1S/C12H7Cl4N/c13-7-2-3-8(14)12(16)11(7)6-1-4-10(17)9(15)5-6/h1-5H,17H2
- InChI Key: ZZEMTNSJUWSVIL-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C=CC(=C(C=1)Cl)N)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 263
- XLogP3: 5.3
- Topological Polar Surface Area: 26
4-Amino-3,2',3',6'-tetrachlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011005644-500mg |
4-Amino-3,2',3',6'-tetrachlorobiphenyl |
1361572-53-3 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011005644-250mg |
4-Amino-3,2',3',6'-tetrachlorobiphenyl |
1361572-53-3 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
Alichem | A011005644-1g |
4-Amino-3,2',3',6'-tetrachlorobiphenyl |
1361572-53-3 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
4-Amino-3,2',3',6'-tetrachlorobiphenyl Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on 4-Amino-3,2',3',6'-tetrachlorobiphenyl
Recent Advances in the Study of 4-Amino-3,2',3',6'-tetrachlorobiphenyl (CAS: 1361572-53-3)
4-Amino-3,2',3',6'-tetrachlorobiphenyl (CAS: 1361572-53-3) is a chlorinated biphenyl derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique tetra-chlorinated structure, has been the subject of numerous studies aimed at understanding its biochemical properties, environmental impact, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting key advancements and their implications for the field.
Recent studies have focused on elucidating the molecular interactions of 4-Amino-3,2',3',6'-tetrachlorobiphenyl with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize the binding modes of this compound with various proteins. These investigations have revealed that the tetra-chlorinated structure of the compound confers high affinity and selectivity for specific enzymatic sites, making it a promising candidate for the development of targeted therapies.
In addition to its biochemical properties, the environmental fate and toxicity of 4-Amino-3,2',3',6'-tetrachlorobiphenyl have been extensively studied. Given its structural similarity to polychlorinated biphenyls (PCBs), which are known environmental pollutants, researchers have sought to evaluate its persistence and bioaccumulation potential. Recent findings suggest that this compound exhibits moderate environmental persistence but may pose risks to aquatic organisms due to its potential for bioaccumulation. These insights underscore the need for further research to assess its long-term ecological impact.
From a pharmaceutical perspective, 4-Amino-3,2',3',6'-tetrachlorobiphenyl has shown promise as a scaffold for drug development. Its ability to modulate specific biochemical pathways has led to its exploration in the treatment of various diseases, including cancer and inflammatory disorders. For instance, recent in vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells by targeting key signaling molecules. These findings have spurred interest in optimizing the compound's pharmacokinetic properties to enhance its therapeutic potential.
Despite these advancements, challenges remain in the development of 4-Amino-3,2',3',6'-tetrachlorobiphenyl-based therapeutics. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed to ensure its viability as a drug candidate. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into clinically relevant applications.
In conclusion, the study of 4-Amino-3,2',3',6'-tetrachlorobiphenyl (CAS: 1361572-53-3) represents a dynamic and multidisciplinary area of research with significant implications for chemical biology and pharmaceutical science. Recent advancements have shed light on its molecular interactions, environmental impact, and therapeutic potential, paving the way for future innovations. Continued research efforts will be crucial to fully harness the capabilities of this compound and address the challenges associated with its development.
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